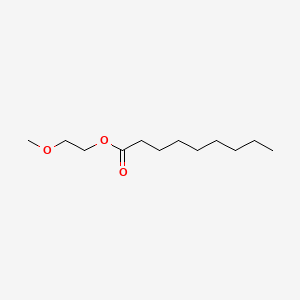![molecular formula C21H18N2O2S B14166900 7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 5628-01-3](/img/structure/B14166900.png)
7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound that belongs to the class of benzodiazepines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the thiophene-2-carbonyl group. Common synthetic routes may include:
Formation of the Benzodiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene-2-carbonyl Group: This can be achieved through acylation reactions using thiophene-2-carbonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in a controlled environment.
Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar core structure but different substituents.
Lorazepam: Another benzodiazepine with distinct pharmacological properties.
Clonazepam: A benzodiazepine used for its anticonvulsant effects.
Uniqueness
7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to the presence of the thiophene-2-carbonyl group, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Propriétés
Numéro CAS |
5628-01-3 |
|---|---|
Formule moléculaire |
C21H18N2O2S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C21H18N2O2S/c1-14-9-10-17-16(12-14)20(15-6-3-2-4-7-15)23(13-19(24)22-17)21(25)18-8-5-11-26-18/h2-12,20H,13H2,1H3,(H,22,24) |
Clé InChI |
NVNSPIDQBUQSNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
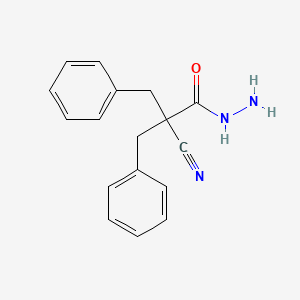
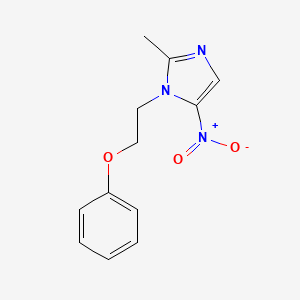
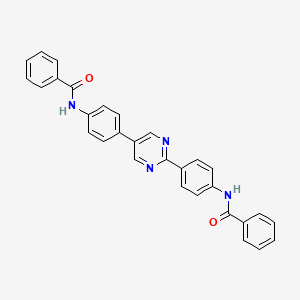
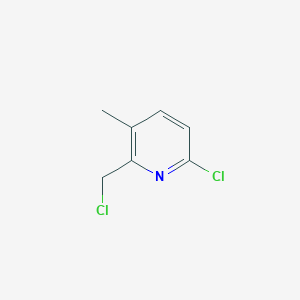
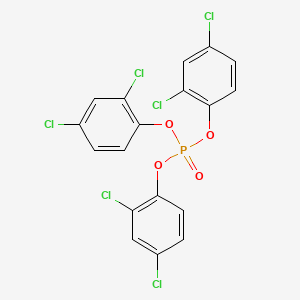
![1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol](/img/structure/B14166854.png)
![6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14166857.png)
![(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14166858.png)
![4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14166859.png)
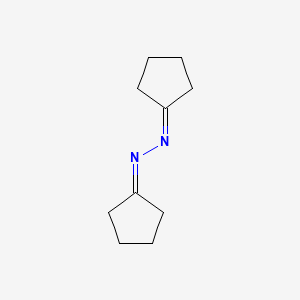
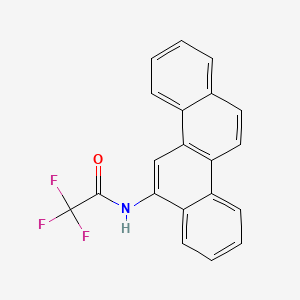
![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
